molecular formula C18H12ClN2O2SD3 B196412 Etoricoxib-d3 CAS No. 850896-71-8

Etoricoxib-d3

Cat. No. B196412
CAS RN: 850896-71-8
M. Wt: 361.9 g/mol
InChI Key: MNJVRJDLRVPLFE-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etoricoxib is a selective COX-2 inhibitor used to relieve moderate post-surgical dental pain as a short-term treatment and inflammatory and painful symptoms of various forms of arthritis . It selectively inhibits isoform 2 of the cyclo-oxigenase enzyme (COX-2) to reduce the generation of prostaglandins (PGs) from arachidonic acid .


Synthesis Analysis

An original strategy for the synthesis of ketone 1, the key intermediate for preparing Etoricoxib, an important nonsteroidal anti-inflammatory drug, has been developed. Inexpensive 5-hydroxy-2-methylpyridine was converted to the corresponding acetyl derivative in four practical synthetic steps .


Chemical Reactions Analysis

Etoricoxib is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and faeces, with little of the drug (<1%) being eliminated unchanged in the urine. Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme .


Physical And Chemical Properties Analysis

Etoricoxib is highly absorbed, has a t max of 1.5 h and a half-life time of approximately 15-22h . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibition

Etoricoxib-d3 is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). This selectivity allows it to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective NSAIDs. It’s particularly beneficial for conditions where COX-2 is the primary source of pain and inflammation .

Gastric Safety Profile Improvement

Due to its higher COX-2 selectivity, Etoricoxib-d3 has an improved gastric safety profile compared to other NSAIDs. This makes it a safer option for long-term treatment of chronic conditions like osteoarthritis and rheumatoid arthritis, where prolonged use is common .

Pain Management

Etoricoxib-d3 has been evaluated for managing various types of pain, including musculoskeletal, dental, and postoperative pain. Its efficacy is comparable to traditional NSAIDs but with a reduced risk of gastrointestinal issues, making it a valuable option for pain management .

Osteoarthritis and Rheumatoid Arthritis

In clinical studies, Etoricoxib-d3 has shown similar efficacy to traditional NSAIDs in treating osteoarthritis and rheumatoid arthritis. It helps in reducing joint pain and inflammation, improving the quality of life for individuals with these conditions .

Hemophilic Arthropathy Treatment

Etoricoxib-d3 has been studied for its effectiveness in treating hemophilic arthropathy, a painful condition associated with bleeding into the joints. It offers a promising option for managing pain and inflammation in patients with this condition .

Pharmaceutical Analysis and Quality Control

Etoricoxib-d3 can be used as an internal standard in analytical chemistry methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC). This application is crucial for ensuring the quality and safety of pharmaceutical products containing Etoricoxib .

Mechanism of Action

Like any other COX-2 selective inhibitor, Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2), preventing production of prostaglandins (PGs) from arachidonic acid .

Safety and Hazards

Etoricoxib should be handled with care to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eye should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

While Etoricoxib has been assessed for the management of several specific disease states, including pain, osteoarthritis, and rheumatoid arthritis, and has shown similar efficacy in comparison with traditional NSAIDs (including naproxen, diclofenac and ibuprofen) in these conditions , further study is necessary to delineate the relevance of the pharmacokinetic disposition in terms of the clinical benefits and risks of Etoricoxib compared with other options in the clinical arsenal .

properties

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVRJDLRVPLFE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472311
Record name Etoricoxib-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etoricoxib-d3

CAS RN

850896-71-8
Record name Etoricoxib-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etoricoxib-d3
Reactant of Route 2
Etoricoxib-d3
Reactant of Route 3
Etoricoxib-d3
Reactant of Route 4
Reactant of Route 4
Etoricoxib-d3
Reactant of Route 5
Etoricoxib-d3
Reactant of Route 6
Etoricoxib-d3

Q & A

A: Etoricoxib-d3 serves as an internal standard in the liquid chromatography-tandem mass spectrometry method described in the study []. The use of a deuterated analog like etoricoxib-d3 is a common practice in analytical chemistry to improve the accuracy and reliability of quantitative measurements.

A: Etoricoxib-d3 possesses very similar physicochemical properties to the analyte, etoricoxib, due to the substitution of three hydrogen atoms with three deuterium atoms. This similarity means it will behave almost identically to etoricoxib during sample preparation and analysis []. By comparing the signal response of etoricoxib to that of the known concentration of etoricoxib-d3, researchers can correct for any variations during sample processing or instrument fluctuations. This ultimately leads to more precise and accurate quantification of etoricoxib in human plasma samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.